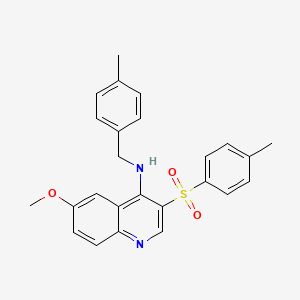

6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Binding Studies

The synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have shown promising results in the study of apamin-sensitive Ca2+-activated K+ channels. These derivatives, including variations like 6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine, exhibit significant affinity for apamin-sensitive binding sites, indicating potential applications in neurological research. Notably, certain structural modifications, such as the introduction of methoxy groups and varying the moiety at the C-1 position, have been found to enhance affinity, suggesting a nuanced approach to optimizing ligand interactions with these channels (Graulich et al., 2006).

Anticancer Applications

Research into 4-anilinoquinazolines, closely related to 6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine, has yielded potent inducers of apoptosis, underlining the compound's potential as an anticancer agent. Specifically, modifications leading to the identification of compounds with enhanced blood-brain barrier penetration and efficacy in cancer models highlight the therapeutic promise of these derivatives in oncology (Sirisoma et al., 2009).

Synthetic Methodology Advancements

The conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide showcases an innovative approach to the asymmetric synthesis of complex molecules, including quinoline derivatives. This methodology offers a high degree of diastereoselectivity, demonstrating the compound's utility in facilitating the synthesis of pharmacologically relevant structures (Bentley et al., 2011).

Structural and Functional Analyses

The study of Schiff bases derived from 1,3,4-thiadiazole compounds provides insight into the structural and functional versatility of quinoline derivatives. These compounds exhibit a range of biological activities, including antimicrobial properties and DNA protective abilities, suggesting their potential in developing new therapeutic agents (Gür et al., 2020).

Fluorescence and Sensing Applications

Research into fluorophore analogues of Zinquin, involving derivatives like 6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine, has expanded our understanding of fluorescent probes for metal ions. These studies not only contribute to the development of new sensing materials but also enhance our comprehension of the fluorescence mechanisms and their applications in bioimaging and analytical chemistry (Kimber et al., 2003).

properties

IUPAC Name |

6-methoxy-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-17-4-8-19(9-5-17)15-27-25-22-14-20(30-3)10-13-23(22)26-16-24(25)31(28,29)21-11-6-18(2)7-12-21/h4-14,16H,15H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWPNNFIGSHJMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)

![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)

![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)

![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)

![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)

![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)